molecular formula C24H24ClN3O2S B2860793 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride CAS No. 1217026-15-7

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride

Cat. No. B2860793
CAS RN: 1217026-15-7
M. Wt: 453.99
InChI Key: ZHBMFXWGPYFNFR-UHFFFAOYSA-N
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Description

Compounds with a benzo[d]thiazol-2-yl group are often used in the synthesis of various pharmaceuticals . They can have various biological activities, which depend on the specific structure of the compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a bidentate directing group, which is a functional group that coordinates to a metal and directs the metal to certain positions on the molecule . In the case of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, two nitrogen atoms separated by two carbons serve as the bidentate directing group .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzo[d]thiazol-2-yl group and various other functional groups . The exact structure depends on the specific compound and can be determined using various analytical techniques .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions . Some compounds can serve as substrates for metal-catalyzed C-H bond functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties can include things like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness as corrosion inhibitors. For example, benzothiazole compounds have demonstrated significant corrosion inhibiting effects against steel in acidic solutions, indicating their potential for protecting metal surfaces in industrial applications (Hu et al., 2016).

Pharmacological Evaluation

Derivatives of benzothiazole have been synthesized and evaluated for their anticonvulsant activities, showcasing the potential of these compounds in developing new therapeutic agents for treating convulsions (Faizi et al., 2017).

Advanced Material Synthesis

Benzothiazole compounds have been involved in the synthesis of advanced materials, such as the formation of N-heterocyclic carbenes and their complexes with metals, which are of interest in catalysis and material science (Liu et al., 2016).

Environmental Science

Research on benzothiazole derivatives also extends to environmental science, where they have been investigated for their occurrence, fate, and behavior in aquatic environments. This research is crucial for understanding the environmental impact of these compounds and their derivatives (Haman et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds can vary widely and depends on the specific compound and its biological target . More research would be needed to determine the mechanism of action of the specific compound you mentioned.

Safety and Hazards

The safety and hazards associated with similar compounds depend on the specific compound . Information on safety and hazards can often be found in the material safety data sheet (MSDS) for the compound .

Future Directions

The future directions for research on similar compounds could include further investigation into their synthesis, properties, and potential applications . This could involve developing new synthetic methods, studying their mechanism of action, or exploring their use in various applications .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S.ClH/c1-26(2)16-17-27(24-25-20-13-7-9-15-22(20)30-24)23(28)19-12-6-8-14-21(19)29-18-10-4-3-5-11-18;/h3-15H,16-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBMFXWGPYFNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride

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